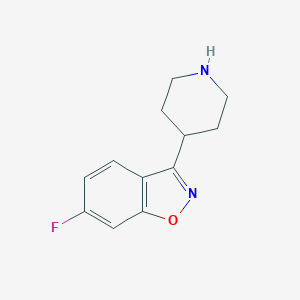

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGJMGHPJZSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233083 | |

| Record name | R-56109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-77-9 | |

| Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-56109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-56109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-56109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Neuropharmacology

Introduction

In the landscape of pharmaceutical chemistry, the value of a molecular scaffold is measured by its versatility, efficiency in synthesis, and its contribution to the pharmacological activity of the final active pharmaceutical ingredient (API). By these metrics, This compound stands out as a compound of profound significance.[1][2] Primarily recognized as a critical intermediate in the synthesis of second-generation antipsychotics like Risperidone and its active metabolite Paliperidone, this fluorinated heterocyclic compound is a cornerstone of modern neuropharmacology.[1][3][4][5]

The structure, which integrates a benzisoxazole ring system with a piperidine group, serves as a potent pharmacophore, enabling high-affinity interactions with key neurotransmitter receptors.[1][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its physicochemical properties, synthetic pathways, mechanistic significance, and its expanding applications beyond antipsychotics, offering field-proven insights from a senior application scientist's perspective.

Physicochemical Properties and Structural Analysis

The efficacy of a building block in drug synthesis is fundamentally tied to its chemical and physical characteristics. This compound is typically handled in its hydrochloride salt form to enhance stability and aqueous solubility.[6] The free base is also used, and it is crucial for the synthetic chemist to be aware of which form is being utilized.

The molecule's architecture is a deliberate convergence of functional groups essential for its role. The benzisoxazole moiety provides a rigid, aromatic platform crucial for receptor binding, while the piperidine ring offers a key site for substitution, allowing for the attachment of other molecular fragments to modulate pharmacological activity.[1] The fluorine atom at the 6-position enhances metabolic stability and can modify electronic properties to improve binding affinity.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 84163-77-9 | 84163-13-3 | [7] |

| Molecular Formula | C₁₂H₁₃FN₂O | C₁₂H₁₄ClFN₂O | [1] |

| Molecular Weight | 220.24 g/mol | 256.70 g/mol | [1] |

| Appearance | White to off-white solid | White crystalline powder | [1][6] |

| Melting Point | 59-64 °C | Not specified | [8] |

| Boiling Point | ~359 °C | ~387.3 °C (at 760 mmHg) | [1][8] |

| Flash Point | Not available | ~188 °C | [1] |

The Synthetic Pathway: From Precursors to Core Scaffold

The synthesis of this compound is a well-established process in industrial pharmaceutical manufacturing. The most efficient methods employ a "one-pot" strategy, which minimizes intermediate isolation steps, thereby increasing overall yield and reducing waste.[9] The core transformation involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, where an in-situ generated oxime displaces a fluorine atom on a difluorophenyl ring to form the benzisoxazole heterocycle.

The causality behind this choice of pathway is clear: starting with a readily available 2,4-difluorinated precursor allows for a regioselective cyclization. The fluorine at the 2-position is activated by the adjacent carbonyl (or oxime) group and is thus preferentially displaced over the fluorine at the 4-position, leading to the desired 6-fluoro isomer with high fidelity.

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol describes a representative one-pot synthesis starting from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.

Materials and Reagents:

-

(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

-

Potassium hydroxide (KOH) or Potassium tert-butoxide

-

Methanol or Toluene

-

Anhydrous Magnesium Sulfate

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction vessel (round-bottom flask) with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a 1 L four-necked flask, dissolve 44.9 g of potassium tert-butoxide in 250 mL of water and 250 mL of toluene. Add 48.1 g of 2,4-difluorophenyl-4-piperidinone oxime.[7]

-

Cyclization Reaction: Heat the mixture to reflux and stir vigorously for approximately 6 hours.[7] The base facilitates the deprotonation of the oxime hydroxyl group, which then acts as a nucleophile to displace the ortho-fluorine atom, forming the benzisoxazole ring.

-

Work-up and Phase Separation: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 5-10 °C. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 250 mL of toluene to recover any remaining product.[7]

-

Salt Formation and Precipitation: Combine the toluene phases in a clean 1 L flask. While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2-3. A large amount of white solid, the hydrochloride salt of the product, will precipitate out of the solution.[7]

-

Isolation and Drying: Collect the white solid by filtration. Wash the solid with a small amount of cold acetone or toluene to remove any non-polar impurities. Dry the product under vacuum at 50-60 °C to a constant weight. The typical yield is high, often exceeding 95%.[7]

Visualization: Synthetic Workflow

Caption: One-pot synthesis of the target intermediate.

Role in Paliperidone Synthesis and Mechanistic Significance

This compound is not pharmacologically active in itself but is the essential molecular core upon which the activity of Paliperidone is built. Paliperidone (9-hydroxyrisperidone) is the major active metabolite of Risperidone and is approved for the treatment of schizophrenia and schizoaffective disorder.[4][10]

The synthesis of Paliperidone is achieved via a nucleophilic substitution reaction, specifically an N-alkylation of the piperidine nitrogen of this compound. The alkylating agent is another key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) .[4][10]

The benzisoxazole-piperidine scaffold is responsible for the dual D₂ dopamine and 5-HT₂ₐ serotonin receptor antagonism that characterizes the therapeutic effect of atypical antipsychotics. This dual action is believed to be responsible for improving the positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, anhedonia) of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older antipsychotics.[11]

Visualization: Pathway to an Active Pharmaceutical Ingredient

Caption: From intermediate to the final active drug.

Applications in Drug Discovery and Development

While its primary role is in the production of established antipsychotics, the structural motifs of this compound make it a highly attractive starting point for broader drug discovery campaigns.[1][3] Medicinal chemists leverage the reactive secondary amine of the piperidine ring for facile derivatization to explore new structure-activity relationships (SAR).

Emerging Therapeutic Applications

Research has demonstrated that novel derivatives of this scaffold possess a wide range of biological activities. These findings underscore its value as a "privileged scaffold" in medicinal chemistry.

Table 2: Investigational Applications of Derivatives

| Derivative Type | Therapeutic Area | Key Findings | Source(s) |

| N-Acyl/Heterocyclic Derivatives | Oncology | Showed potent antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 human carcinoma cell lines. | [12] |

| Sulfonamide Conjugates | Infectious Disease | Exhibited moderate in-vitro activity against Mycobacterium tuberculosis and antiproliferative effects against cancer cell lines. | [13] |

| Phosphoramidate Derivatives | Infectious Disease | Synthesized and studied as potential new antimicrobial agents to combat drug resistance. | [11] |

| N-Alkylated Analogues | Neurology | Investigated as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. |

Protocol: Synthesis of Paliperidone

This protocol outlines the final N-alkylation step.

Materials and Reagents:

-

This compound (FBIP)

-

3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

-

Inorganic Base (e.g., Sodium Carbonate)

-

Solvent (e.g., Acetonitrile, Isopropanol)

Step-by-Step Methodology:

-

Reaction Setup: Charge a suitable reactor with FBIP, CMHTP, the inorganic base, and the chosen organic solvent.[4]

-

Alkylation: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC. The base neutralizes the HCl formed during the substitution.

-

Crystallization and Isolation: Cool the reaction mixture to ambient temperature (approx. 20-25 °C) to allow the Paliperidone product to crystallize.[4]

-

Purification: Recover the solid product by filtration. Wash the crude Paliperidone with the reaction solvent (e.g., acetonitrile) to remove unreacted starting materials and byproducts.[4]

-

Drying: Dry the purified Paliperidone under vacuum at an elevated temperature (e.g., 60 °C) to yield the final API.[4]

Visualization: Paliperidone Synthesis Workflow

Caption: Final alkylation step in Paliperidone synthesis.

Safety, Handling, and Toxicology

As a potent chemical intermediate, this compound and its hydrochloride salt require careful handling in a controlled laboratory or manufacturing environment.

Table 3: GHS Hazard Information (Hydrochloride Salt)

| Hazard Class | Hazard Statement | Pictogram | Source(s) |

| Acute Oral Toxicity | H301: Toxic if swallowed | 💀 | [14][15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | [15] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | [15] |

| STOT - Single Exposure | H335: May cause respiratory irritation | ❗ | [15] |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | 🌳 | [14][16] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

First Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or physician. Do NOT induce vomiting.[14][16]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8][14]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][16]

Conclusion

This compound is more than a mere intermediate; it is a testament to rational drug design and a powerful tool in the arsenal of medicinal chemists. Its well-defined synthetic routes, combined with its privileged structure, have cemented its role in producing life-changing medications for severe mental health disorders. Furthermore, ongoing research continues to unlock its potential as a versatile scaffold for developing novel therapeutics across diverse areas, including oncology and infectious diseases. For professionals in drug development, a thorough understanding of this cornerstone molecule—from its synthesis to its potential—is indispensable for innovating the next generation of therapies.

References

-

Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study. (2008). Investigational New Drugs. [Link]

-

Exploring this compound Hydrochloride: A Key Risperidone Intermediate. (n.d.). Autech Industry Co., Limited. [Link]

-

Kilbile, J. T., et al. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. (n.d.). Corey Organics. [Link]

-

R-56109 hydrochloride | C12H14ClFN2O. (n.d.). PubChem, National Institutes of Health. [Link]

-

This compound hydrochloride. (n.d.). Pharmaffiliates. [Link]

- CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride. (n.d.).

- WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone). (n.d.).

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF. (2024). ResearchGate. [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. [Link]

-

The Role of Intermediates in Paliperidone Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF PALIPERIDONE. (n.d.). European Patent Office. [Link]

-

Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Bulletin of the Korean Chemical Society. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Page loading... [guidechem.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. echemi.com [echemi.com]

- 15. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Properties, Synthesis, and Analytical Characterization

Introduction: The Pivotal Role of a Fluorinated Heterocycle in Modern Neuroscience Therapeutics

In the landscape of pharmaceutical chemistry, certain molecules, while not therapeutic agents themselves, are of paramount importance due to their role as essential building blocks for life-changing medications. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a prime example of such a molecule.[1][2] This fluorinated heterocyclic compound, featuring a benzisoxazole moiety fused with a piperidine ring, is a critical intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone and its active metabolite, Paliperidone.[2][3][4] These drugs are cornerstones in the management of schizophrenia, bipolar disorder, and other severe psychiatric conditions.[1][4]

The strategic incorporation of a fluorine atom on the benzisoxazole ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule, which can translate to improved pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). Understanding the chemical properties, synthesis, and analytical characterization of this compound is therefore of significant interest to researchers, scientists, and professionals involved in drug development and manufacturing.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, validated synthetic routes, and robust analytical methodologies. The information presented herein is intended to be a valuable resource for laboratory and industrial applications.

PART 1: Physicochemical and Spectroscopic Properties

This compound is most commonly handled in its hydrochloride salt form due to its enhanced stability and ease of handling as a crystalline solid.[1][5] However, understanding the properties of both the free base and the hydrochloride salt is crucial for process development and chemical manipulation.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of both the free base and the hydrochloride salt of this compound.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 84163-77-9[3] | 84163-13-3[1][3][6] |

| Molecular Formula | C₁₂H₁₃FN₂O | C₁₂H₁₄ClFN₂O[1][5][6] |

| Molecular Weight | 220.24 g/mol | 256.71 g/mol [1][5] |

| Appearance | Solid | White to off-white crystalline powder[1][7] |

| Melting Point | 59-64 °C | 293-295 °C[7] |

| Boiling Point | Not readily available | 387.3 °C at 760 mmHg (calculated)[1][7] |

| Flash Point | Not readily available | 188 °C (calculated)[1][7] |

| Purity (Typical) | >95% | >98-99% (HPLC)[1][8] |

| Solubility | Soluble in organic solvents like methanol, ethanol | Soluble in methanol, sparingly soluble in water |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. Below is a summary of the expected and reported spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the molecular structure. For the hydrochloride salt in a suitable solvent (e.g., DMSO-d₆), the following proton signals are expected:

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton coupling.

-

Piperidine Protons: A complex set of multiplets between 2.0-3.5 ppm. The proton at the 4-position of the piperidine ring, adjacent to the benzisoxazole ring, will likely appear as a distinct multiplet.

-

NH Proton: A broad signal, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

-

Aromatic Carbons: Resonances in the 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

Benzisoxazole Carbons: The C=N carbon will be significantly downfield.

-

Piperidine Carbons: Signals in the aliphatic region, typically between 25-50 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. An ATR-IR spectrum for the hydrochloride salt is available in public databases.[6][9] Characteristic absorption bands include:

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ (for the protonated amine in the HCl salt).

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just below and above 3000 cm⁻¹.

-

C=N Stretch: A sharp band around 1600-1650 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: Around 1000-1200 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 220.10. For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the base peak would correspond to the free base [M+H]⁺ at m/z 221.11.

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride is well-documented in patent literature, often employing a "one-pot" strategy for industrial efficiency.[10] The general approach involves the formation of an oxime followed by an intramolecular cyclization.

Synthetic Pathway Overview

A common and efficient synthetic route starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. This precursor undergoes oximation with hydroxylamine, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAᵣ) to form the benzisoxazole ring system. The use of an inorganic base like potassium hydroxide serves a dual purpose: it acts as an acid scavenger during oximation and facilitates the cyclization step.[10]

Caption: One-pot synthesis of this compound HCl.

Detailed Experimental Protocol

The following protocol is a representative "one-pot" procedure adapted from patent literature.[10]

Materials and Reagents:

-

4-(2,4-Difluorobenzoyl)-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (or Sodium hydroxide)

-

Methanol (or Ethanol)

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by the portion-wise addition of potassium hydroxide. The molar ratio of the starting material to hydroxylamine hydrochloride to potassium hydroxide is typically around 1:1.5:4.

-

Expert Insight: The use of an inorganic base like KOH is advantageous as it avoids the formation of triethylamine hydrochloride, which can be difficult to remove and poses environmental concerns.[10] The excess base is crucial for driving both the oximation and the subsequent cyclization to completion.

-

-

Reaction: Heat the reaction mixture to a reflux temperature of 40-65 °C and maintain for 5-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The inorganic salts can be removed by filtration.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3. This step protonates the piperidine nitrogen and precipitates the desired product as the hydrochloride salt.

-

Expert Insight: Controlling the temperature during acidification is critical. The mixture should be cooled to 0-5 °C to maximize the yield of the precipitated solid and minimize the solubility of the product in the mother liquor.

-

-

Filtration and Drying: Collect the white solid by filtration. Wash the filter cake with cold methanol or another suitable solvent to remove any remaining impurities. Dry the product under vacuum at an appropriate temperature to obtain high-purity this compound hydrochloride.[5][10]

PART 3: Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of this compound hydrochloride. HPLC is the most common technique for assessing purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound hydrochloride and to detect and quantify any related impurities.

Instrumentation and Conditions:

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 280 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve a known concentration of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) |

Method Validation: This HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. Purity is typically reported as the area percentage of the main peak.[8]

PART 4: Biological Significance and Applications

While primarily known as a pharmaceutical intermediate, the this compound scaffold is of broader interest in medicinal chemistry.[2] Research has shown that derivatives of this molecule, created by N-alkylation or N-acylation of the piperidine nitrogen, exhibit a range of biological activities.[11] These include potential applications as antiproliferative, anticancer, and anti-tuberculosis agents.[11][12] This versatility underscores the importance of the core structure in designing novel therapeutic agents. The N-alkylation of this compound with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the final step in the synthesis of Risperidone, highlighting its direct role in the formation of this important drug.[4][13]

Conclusion

This compound is a molecule of significant industrial and research importance. Its well-defined chemical properties, coupled with efficient and scalable synthetic routes, make it a reliable building block in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for professionals working towards the development of new and improved therapeutics for neurological and other disorders. The continued exploration of this chemical scaffold may yet unlock further potential in drug discovery.

References

-

Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study. PubMed, National Center for Biotechnology Information. [Link]

-

Exploring this compound Hydrochloride: A Key Risperidone Intermediate. Pharmaffiliates.[Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online.[Link]

-

Intermediates of Risperidone | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP.[Link]

-

This compound hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase.[Link]

-

R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem, National Center for Biotechnology Information.[Link]

- CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 506-511.[Link]

-

Risperidone | C23H27FN4O2 | CID 5073. PubChem, National Center for Biotechnology Information.[Link]

-

Risperidone (RIS) | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics.[Link]

-

6-Fluoro-3-(4-piperidinyl)-1, 2-benzisoxazole Hydrochloride, min 98% (HPLC), 100 grams. HDH Pharma Inc.[Link]

-

This compound hydrochloride. Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link]

-

This compound Hydrochloride >98.0%(HPLC)(T) 5g. Laboratory Discounter.[Link]

-

This compound hydrochloride | CAS:84163-13-3. BioCrick.[Link]

Sources

- 1. innospk.com [innospk.com]

- 2. ossila.com [ossila.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 11. Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Risperidone (RIS) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Structure, Synthesis, and Significance

Abstract

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, commonly encountered as its hydrochloride salt (CAS No: 84163-13-3), is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone, Paliperidone, and Iloperidone.[3][4][5] This guide provides a comprehensive technical overview of its molecular structure, details a robust and widely adopted synthetic methodology, and discusses the critical chemical principles that underpin its formation and application. The intended audience includes researchers, process chemists, and drug development professionals who require a deep, practical understanding of this essential pharmaceutical intermediate.

Introduction and Pharmaceutical Significance

The benzisoxazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[6] The specific molecule, this compound, combines this active moiety with a piperidine ring, creating a versatile precursor for creating complex therapeutic agents.[4]

Its most prominent application is in the synthesis of Risperidone, a potent dopamine and serotonin antagonist used in the treatment of schizophrenia and bipolar disorder.[3][7][8] The piperidine nitrogen of the intermediate serves as a nucleophilic handle for N-alkylation, allowing for the attachment of the second key fragment of the final drug molecule.[4][7] Understanding the efficient synthesis of this intermediate is therefore a critical concern for the pharmaceutical industry. Beyond this, the compound is a valuable scaffold for developing novel agents with potential antimicrobial, antidepressant, and anticancer properties.[4][9]

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring fused to an isoxazole ring, forming the benzisoxazole system. A fluorine atom is substituted at the 6-position of this bicyclic system, and a piperidine ring is attached at the 3-position.

Diagram: Chemical Structure of this compound

A 2D representation of the core molecular scaffold.

The compound is typically handled as a white to off-white crystalline solid, most often in its hydrochloride salt form to improve stability and aqueous solubility.[1][10]

| Property | Value | Source |

| CAS Number | 84163-13-3 (HCl salt) | [1][3] |

| Molecular Formula | C₁₂H₁₄ClFN₂O (HCl salt) | [1][10] |

| Molecular Weight | 256.70 g/mol (HCl salt) | [1][10] |

| Boiling Point | 387.3°C at 760 mmHg | [3] |

| Melting Point | 293-295 °C (HCl salt) | [10] |

| Form | Solid | [10] |

Synthesis Methodology: A Two-Step "One-Pot" Approach

The most efficient and widely cited synthesis of this compound hydrochloride proceeds from the precursor (2,4-difluorophenyl)(piperidin-4-yl)methanone. The synthesis involves two key transformations: Oximation followed by an intramolecular Cyclization . Modern protocols often combine these into a streamlined "one-pot" reaction, which improves yield and reduces operational complexity.[5]

The Core Chemistry: From Ketone to Benzisoxazole

The overall transformation relies on a classical synthetic route for benzisoxazoles.[11][12]

-

Oximation: The ketone precursor reacts with hydroxylamine (typically from hydroxylamine hydrochloride) to form an oxime.[13]

-

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The oxime, under basic conditions, cyclizes. The oxygen of the oxime acts as an intramolecular nucleophile, displacing the highly activated fluorine atom at the ortho-position (C2) of the phenyl ring to form the isoxazole ring.[5][14] The fluorine at the para-position (C4) remains, becoming the 6-fluoro substituent on the final benzisoxazole ring system.

Diagram: Synthetic Workflow

A simplified overview of the one-pot synthesis.

Rationale for Reagent Selection

-

Starting Material: (2,4-Difluorophenyl)(piperidin-4-yl)methanone is the ideal precursor. The two fluorine atoms serve distinct roles. The ortho-fluorine is an excellent leaving group for the cyclization step, activated by the electron-withdrawing nature of the oxime group. The para-fluorine is retained in the final product, a key structural feature of risperidone and related drugs.

-

Oximation Reagent: Hydroxylamine hydrochloride is the standard source of hydroxylamine. It is stable and easy to handle.

-

Base: An inorganic base like potassium hydroxide (KOH) or potassium tert-butoxide is crucial.[5][14] It serves two purposes: first, to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine needed for oximation; and second, to create the basic conditions required to deprotonate the oxime hydroxyl group, which initiates the subsequent intramolecular cyclization. Using an inorganic base avoids the environmental and purification challenges associated with organic bases like triethylamine.[5]

-

Solvent: An alcohol solvent such as methanol or a toluene/water biphasic system is typically used.[5][14] Methanol effectively dissolves the reactants, while toluene can be used for extraction and azeotropic removal of water if needed.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common procedures found in the literature.[5][10][14]

Objective: To synthesize this compound hydrochloride from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride.

Materials & Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime HCl | 135634-18-3 | 276.71 | 55 g | 1.0 |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 27 g | ~2.4 |

| Methanol | 67-56-1 | 32.04 | 600 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Acetone | 67-64-1 | 58.08 | 500 mL | - |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., 1000 mL round-bottom flask) equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (27 g) in methanol (600 mL).

-

Addition of Starting Material: To the methanolic KOH solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2.5 to 6 hours.[10][14] The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or HPLC).

-

Work-up (Part 1 - Drying): After the reaction is complete, cool the mixture to room temperature. Add a suitable amount of anhydrous magnesium sulfate to remove water and stir for approximately 1 hour.

-

Work-up (Part 2 - Isolation): Filter the mixture to remove the magnesium sulfate and other inorganic salts. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Precipitation: To the resulting concentrate, add acetone (500 mL) and stir at room temperature for 30 minutes to precipitate any remaining insoluble impurities. Filter the mixture.

-

Salt Formation and Crystallization: Slowly add concentrated hydrochloric acid to the clear filtrate, adjusting the pH to approximately 2-3. A white solid will precipitate.

-

Final Isolation: Collect the white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound hydrochloride. A yield of 97.8% has been reported for a similar procedure using potassium tert-butoxide.[14]

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. Typical specifications require purity ≥99.0%, with limits on individual and total impurities.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For the HCl salt (C₁₂H₁₄ClFN₂O), the expected molecular weight is approximately 256.7 g/mol .[10]

-

Melting Point: The melting point of the hydrochloride salt is a key physical property used for identification and purity assessment, with a reported range of 293-295 °C.[10]

Conclusion

This compound is a cornerstone intermediate for the synthesis of critical antipsychotic medications. The synthetic route via oximation and base-catalyzed intramolecular cyclization of a difluorobenzophenone precursor is efficient, robust, and amenable to large-scale production. By understanding the underlying chemical principles, reaction parameters, and analytical controls, researchers and development professionals can reliably produce this high-value compound, enabling the continued supply of life-changing pharmaceuticals.

References

-

Prasad, S. et al. (2009). Synthesis of novel this compound derivatives as antiproliferative agents: a structure–activity relationship study. Investigational New Drugs, 27, 534–542. Available at: [Link]

-

Pharmaffiliates. (n.d.). Exploring this compound Hydrochloride: A Key Risperidone Intermediate. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

-

MDPI. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved January 3, 2026, from [Link]

-

Indian Journal of Chemistry. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Retrieved January 3, 2026, from [Link]

-

Apicule. (n.d.). R-56109 hydrochloride (CAS No: 84163-13-3) API Intermediate Manufacturers. Retrieved January 3, 2026, from [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved January 3, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Retrieved January 3, 2026, from [Link]

-

SK Pharma Tech Solutions. (n.d.). (2,4-Difluorophenyl)(4-Piperidinyl)Methanone Oxime. Retrieved January 3, 2026, from [Link]

-

Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved January 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound hydrochloride. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)-. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. Retrieved January 3, 2026, from [Link]

-

National Institutes of Health. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Retrieved January 3, 2026, from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. ossila.com [ossila.com]

- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | 84163-13-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

Unveiling the Biological Potential of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: A Core Scaffold for Neurological, Oncological, and Antimicrobial Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole-Piperidine Scaffold

The heterocyclic compound 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole stands as a pivotal molecular scaffold in modern medicinal chemistry. While its own biological activities are not extensively quantified in publicly available literature, its integral role as the central building block for a range of potent therapeutic agents underscores its inherent biological significance. This guide delves into the multifaceted biological activities associated with this core structure, drawing insights from its prominent derivatives to illuminate the therapeutic potential encoded within its unique chemical architecture. The primary utility of this compound lies in its function as a key intermediate in the synthesis of atypical antipsychotics, most notably risperidone and its active metabolite, paliperidone.[1] Furthermore, the adaptability of the piperidine moiety allows for a diverse range of chemical modifications, leading to derivatives with significant antimicrobial and anticancer properties.

This technical guide will provide a comprehensive overview of the known and inferred biological activities of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core. We will explore its foundational role in the development of antipsychotic drugs, its emerging potential in oncology and infectious disease, and provide detailed experimental protocols for evaluating the biological activities of this compound and its analogues.

Antipsychotic Activity: A Cornerstone of its Biological Profile

The most well-documented application of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is in the field of neuroscience, specifically in the development of atypical antipsychotic medications. This core is central to the chemical structures of risperidone and paliperidone, drugs widely used in the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: The Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

-

Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: Concomitant antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (motor control disturbances) compared to older, typical antipsychotics. This dual-receptor action is also implicated in the improved efficacy against the "negative" symptoms of schizophrenia, such as apathy and social withdrawal.

The following diagram illustrates the pivotal role of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as a precursor to risperidone and paliperidone, which then exert their effects on the dopaminergic and serotonergic pathways.

Caption: Synthesis and Mechanism of Action of Risperidone and Paliperidone.

Anticancer Activity: An Emerging Area of Investigation

Recent research has highlighted the potential of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold in the development of novel anticancer agents. Studies have primarily focused on derivatives where the piperidine nitrogen is functionalized with various aromatic and heterocyclic moieties. These modifications have yielded compounds with significant antiproliferative activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

A key finding from these studies is that the nature of the substituent on the piperidine nitrogen plays a crucial role in the antiproliferative efficacy. Derivatives incorporating heterocyclic rings have shown particularly potent activity. While specific IC50 values for the parent compound are not reported, studies on its derivatives have demonstrated efficacy against cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[4] This suggests that the core benzisoxazole-piperidine structure provides a valuable framework for the design of new cytotoxic agents.

The following table summarizes the antiproliferative activity of selected derivatives, illustrating the potential of this chemical class.

| Derivative | Target Cell Line | Reported Activity |

| 5a, 5d, 5k (heterocyclic derivatives) | HeLa, HT-29, MCF-7, HepG2 | Potent antiproliferative activity[4] |

| Amide derivatives | Various cancer cell lines | Moderate to potent cytotoxicity |

Antimicrobial Activity: A Scaffold for Combating Pathogens

The versatility of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core extends to the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.

Broad-Spectrum Potential

Studies have shown that modifications to the piperidine ring can lead to compounds with inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, amide derivatives have been tested against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and various species of Aspergillus and Fusarium.[5] Furthermore, phosphoramidate derivatives have demonstrated promising antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, and antifungal activity against Aspergillus niger and Aspergillus flavus.[6]

While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not available, the consistent antimicrobial activity observed across a range of its derivatives points to the core scaffold's contribution to this biological effect.

Experimental Protocols

To facilitate further research into the biological activities of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

Caption: MTT Assay Workflow for Antiproliferative Activity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole or its derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole or its derivative in a suitable solvent.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with its significance firmly established through its role in the synthesis of important atypical antipsychotics. While quantitative data on the biological activities of the parent compound itself is limited, the extensive research on its derivatives provides compelling evidence of its inherent potential in neuroscience, oncology, and infectious disease. The structure-activity relationships of its derivatives consistently point to the importance of the benzisoxazole-piperidine framework for biological activity. Future research should focus on the direct evaluation of the core compound's pharmacological profile to better understand its intrinsic properties and to guide the rational design of next-generation therapeutics. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of novel drugs based on this versatile and potent chemical scaffold.

References

-

Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]

-

Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(6). [Link]

-

Sudhamani, H., et al. (2015). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research, 24(1), 235-245. [Link]

-

Sivala, M., et al. (2020). In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as potential antimicrobial agents. Journal of Receptors and Signal Transduction, 40(5), 486-492. [Link]

-

Sivala, M., et al. (2020). In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents. Journal of Receptors and Signal Transduction, 40(5), 486-492. [Link]

-

Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(6). [Link]

-

Alba, F., et al. (2008). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropsychopharmacology, 33(13), 3147-3158. [Link]

-

Alba, F., et al. (2008). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropsychopharmacology, 33(13), 3147-3158. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a key intermediate in the synthesis of critical atypical antipsychotic drugs such as Risperidone and Paliperidone.[1] While direct quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes existing qualitative information, fundamental physicochemical principles, and data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular and physicochemical properties influencing solubility, explores the critical role of the hydrochloride salt form and potential polymorphism, and provides detailed, field-proven protocols for determining thermodynamic solubility and pH-solubility profiles.

Introduction: The Strategic Importance of a Key Intermediate

This compound hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary role is as a direct precursor to Risperidone, a widely prescribed medication for schizophrenia and bipolar disorder.[2] As such, it is also recognized in pharmacopeial contexts as Risperidone EP Impurity M or Paliperidone Related Compound B .[3][4][5]

Understanding the solubility of this intermediate is paramount for several reasons:

-

Process Chemistry: Efficient synthesis, purification, and crystallization processes depend on predictable solubility in various solvent systems. For instance, its precipitation from acetone by pH adjustment to 2-3 during synthesis highlights its low solubility in certain organic media under acidic conditions.[6]

-

Formulation Development: Although an intermediate, its carry-through into the final active pharmaceutical ingredient (API) as a potential impurity necessitates an understanding of its behavior in aqueous and physiological media.

-

Bioavailability Considerations: The solubility of any API or impurity can influence its absorption and overall bioavailability.

This guide aims to bridge the gap in available quantitative data by providing a foundational understanding of the factors governing the solubility of this molecule and empowering researchers with the methodology to generate this critical data in-house.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of a compound's solubility begins with its fundamental properties. The key physicochemical characteristics of this compound hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84163-13-3 | [2][7] |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [2][7] |

| Molecular Weight | 256.71 g/mol | [2] |

| Physical Form | White to off-white crystalline powder | [6] |

| Melting Point | 293-295 °C | [6] |

| Boiling Point | 387.3 °C at 760 mmHg | [2] |

| LogP (Computed) | -0.84 (at pH 7, 20°C) | [6] |

Structural Features Influencing Solubility

The molecule's structure contains distinct domains that dictate its solubility behavior:

-

The Benzisoxazole Core: This fused aromatic heterocyclic system is largely rigid, planar, and hydrophobic. This contributes to strong intermolecular π-π stacking in the crystal lattice, which generally opposes dissolution in aqueous media.

-

The Piperidinyl Group: This saturated heterocycle contains a basic secondary amine. In its free base form, this group can accept a proton. As the hydrochloride salt, this amine is protonated (presents as a piperidinium chloride), which dramatically increases its polarity and potential for favorable interactions with polar solvents like water.

-

The Fluoro Substituent: The fluorine atom increases the lipophilicity of the aromatic ring, potentially decreasing aqueous solubility.

The presence of the basic piperidinyl nitrogen is the most critical feature for understanding its pH-dependent solubility. As a hydrochloride salt, the compound is already in its more water-soluble, ionized form.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility values for this compound hydrochloride are sparse. However, qualitative descriptors from various suppliers provide a consistent, if imprecise, picture.

| Solvent | Reported Qualitative Solubility | Source(s) |

| Water | Slightly Soluble (Heated) | [3][6][8] |

| Methanol | Very Slightly Soluble (Heated) | [3][6][8] |

| DMSO | Slightly Soluble (Heated) | [3][6][8] |

Expert Interpretation: The term "Slightly Soluble" according to USP definitions typically corresponds to a solubility range of 10-33 mg/mL. "Very Slightly Soluble" implies a range of 1-10 mg/mL. The requirement for heating suggests that the dissolution process is endothermic and that solubility at ambient temperature is likely poor.

The Critical Impact of pH

As a salt of a weak base, the aqueous solubility of this compound hydrochloride is expected to be highly dependent on pH. The protonated piperidinium cation will be the predominant species in acidic to neutral solutions. As the pH increases above the pKa of the piperidinyl amine, the equilibrium will shift towards the un-ionized, free base form, which is significantly less polar and expected to be much less soluble, leading to precipitation.

Caption: Predicted pH-dependent equilibrium.

The Unspoken Variable: Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor affecting thermodynamic solubility. Each polymorph has a unique crystal lattice energy, and the most stable form will invariably be the least soluble at equilibrium. The final drug product, Risperidone, is known to exhibit at least three polymorphic forms.[9] This strongly implies that its direct precursor, this compound hydrochloride, may also exist as different polymorphs or solvates.

Causality: Failure to control for or characterize the solid form during a solubility experiment can lead to highly variable and erroneous results. A metastable, more soluble form could initially dissolve to a higher concentration, only to later convert to the more stable, less soluble form, causing the concentration to drop over time. Therefore, any rigorous solubility determination must be accompanied by solid-state characterization (e.g., XRPD, DSC) of the solid material both before and after the equilibration period.

Experimental Protocols for Solubility Determination

To generate reliable and reproducible solubility data, a well-controlled experimental design is essential. The following protocols are based on industry best practices and WHO guidelines for biopharmaceutics classification.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask thermodynamic solubility workflow.

Step-by-Step Protocol: Equilibrium Solubility in Aqueous Buffers

Objective: To determine the thermodynamic equilibrium solubility across a physiologically relevant pH range (1.2 - 6.8) at 37°C.

Materials:

-

This compound hydrochloride (pre-characterized solid form)

-

Buffer solutions (pH 1.2, 4.5, 6.8, prepared as per USP standards)

-

Thermostatted orbital shaker

-

Calibrated pH meter

-

Vials with screw caps

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., ~20-50 mg, ensuring a visible solid residue remains at the end) to separate vials containing a known volume (e.g., 10 mL) of each buffer solution.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1°C).

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.

-

Causality: Sampling over time is crucial to ensure that the system has reached a true equilibrium, observed as a plateau in concentration.

-

-

Phase Separation: Immediately separate the solid from the liquid phase by centrifuging the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a chemically compatible 0.22 µm syringe filter.

-

Trustworthiness: This step is critical. Inadequate separation will lead to artificially high and variable results due to the presence of undissolved solid particles.

-

-

Quantification: Dilute the clear supernatant with mobile phase to a concentration within the calibrated range of the HPLC method and inject for analysis.

-

Solid-State Analysis: Recover the residual solid from the vials, dry it, and analyze it using XRPD to confirm that no phase transformation occurred during the experiment.

Principles of a Suitable HPLC Quantification Method

A robust, validated analytical method is the cornerstone of accurate solubility measurement. For a compound like this compound hydrochloride, a reverse-phase HPLC-UV method is appropriate.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile. The acidic buffer ensures the piperidinyl group is protonated, leading to sharp, well-defined peaks.

-

Detection: UV spectrophotometer set to a wavelength of maximum absorbance (e.g., ~280 nm, to be determined by UV scan).

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. A calibration curve must be prepared using accurately weighed standards of the compound.

Conclusion and Future Directions

While the public domain lacks explicit quantitative solubility data for this compound hydrochloride, a comprehensive profile can be constructed through the application of fundamental physicochemical principles and rigorous experimental design. Its nature as the hydrochloride salt of a weak base makes its aqueous solubility intrinsically linked to pH. Furthermore, the known polymorphic nature of its downstream product, Risperidone, underscores the absolute necessity of solid-state characterization in any solubility determination to ensure data integrity.

The protocols and analytical principles outlined in this guide provide a self-validating framework for researchers to generate the precise solubility data required for robust process development, impurity control strategies, and a deeper understanding of this pharmaceutically vital intermediate.

References

- 1. ossila.com [ossila.com]

- 2. innospk.com [innospk.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound hydrochloride | 84163-13-3 [chemicalbook.com]

- 7. Risperidone Impurities | SynZeal [synzeal.com]

- 8. This compound hydrochloride CAS#: 84163-13-3 [m.chemicalbook.com]

- 9. veeprho.com [veeprho.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in Drug Discovery

This guide provides an in-depth technical exploration of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, a pivotal scaffold in modern medicinal chemistry. We will dissect its discovery, synthesis, and the structure-activity relationships that have led to the development of significant therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Rise of the Benzisoxazoles

The benzisoxazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties and synthetic accessibility have made it a cornerstone for the development of drugs targeting the central nervous system (CNS). Among the various substituted benzisoxazoles, the this compound core has emerged as a particularly fruitful starting point for the design of atypical antipsychotics.[2] This guide will illuminate the journey of this scaffold from a chemical curiosity to a key component of multi-billion dollar drugs.

The story of this scaffold is intrinsically linked to the pioneering research at Janssen Pharmaceutica in the mid to late 20th century.[3] In their quest for novel antipsychotic agents with improved side-effect profiles compared to typical antipsychotics like haloperidol, Janssen scientists explored a range of heterocyclic systems.[3] This research ultimately led to the discovery of risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[2] The this compound core forms the heart of risperidone and its active metabolite, paliperidone.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The efficient synthesis of the this compound hydrochloride is critical for its widespread use in drug discovery. Several synthetic routes have been reported, with the following "one-pot" method being a common and efficient approach.[4]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride[4]

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (50% aqueous solution)

-

Propanol

-

Concentrated hydrochloric acid

-

Purified water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 130g of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in 520g of propanol.

-

Oximation: Add 52g of hydroxylamine hydrochloride to the solution.

-

Cyclization: Slowly add 225g of a 50% (w/w) potassium hydroxide solution dropwise to the reaction mixture, maintaining the temperature between 40-45°C.

-

Reaction Monitoring: Allow the reaction to proceed at 40-45°C for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After completion, cool the reaction mixture to below 30°C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH of the solution to less than 1.

-

Crystallization: Maintain the acidic mixture for 2 hours to allow for complete precipitation of the product.

-

Isolation and Purification: Filter the resulting solid. The filter cake is then washed thoroughly with purified water.

-

Drying: The purified solid is dried under hot air at 80-90°C to yield this compound hydrochloride as a white solid.

Causality of Experimental Choices:

-

The use of a "one-pot" procedure is advantageous as it avoids the isolation of intermediates, thereby increasing efficiency and reducing waste.[4]

-

Potassium hydroxide serves as a base for both the oximation reaction and the subsequent intramolecular cyclization to form the benzisoxazole ring.

-

The control of temperature during the addition of potassium hydroxide is crucial to manage the exothermic nature of the reaction and prevent side product formation.

-

Acidification with hydrochloric acid not only precipitates the product as its hydrochloride salt, which is often more stable and easier to handle than the free base, but also aids in the removal of any remaining basic impurities.

Mechanism of Action and Structure-Activity Relationships (SAR)

The therapeutic efficacy of drugs derived from the this compound scaffold, particularly in the context of psychosis, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The balanced activity at these two receptors is a key characteristic of atypical antipsychotics, leading to a reduction in positive symptoms of schizophrenia with a lower propensity for extrapyramidal side effects (EPS) compared to older, D2-selective antipsychotics.[2]

The core scaffold provides a rigid framework that correctly orients the key pharmacophoric elements for optimal receptor interaction. The piperidine nitrogen serves as a crucial attachment point for various side chains that significantly influence the pharmacological profile.

Structure-Activity Relationship (SAR) of Benzisoxazole Derivatives:

The following table summarizes the binding affinities (Ki, nM) of key benzisoxazole derivatives at dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of structural modifications.

| Compound | R Group at Piperidine Nitrogen | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Risperidone | 2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 3.13 | 0.16 | [5] |

| Paliperidone (9-hydroxyrisperidone) | (as the active metabolite of risperidone) | ~3-6 | ~0.3-0.6 | [2] |

| Iloperidone | 1-(4-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone | 6.3 | 5.6 | [2] |

| Compound 27 | (complex amide structure) | 12.7 | 2.2 | [1][6] |

Key SAR Insights:

-